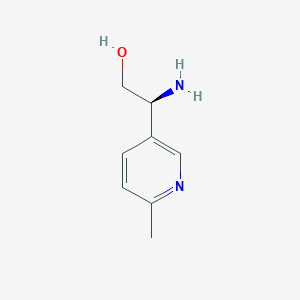
(S)-2-Amino-2-(6-methylpyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-Amino-2-(6-methylpyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-Amino-2-(6-methylpyridin-3-yl)ethanol is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of neurological disorders. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula: C₈H₁₂N₂O
- Molecular Weight: Approximately 152.19 g/mol
- Functional Groups: Contains an alcohol group (–OH), an amine group (–NH₂), and a methyl-substituted pyridine ring.
The presence of these functional groups allows for various interactions with biological targets, enhancing its potential therapeutic applications.
Interaction with Metabotropic Glutamate Receptors
Research indicates that this compound interacts significantly with metabotropic glutamate receptors (mGluRs). These receptors play a critical role in modulating neurotransmission and are implicated in various neurological conditions, including anxiety, depression, and cognitive impairments. The compound's ability to modulate these receptors suggests it could be beneficial for treating mental health disorders.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. Its amino group can form hydrogen bonds with active sites of enzymes, while the pyridine ring engages in π-π interactions. This structural configuration is crucial for modulating enzyme activity, which may lead to various biological effects.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Neuropharmacological Studies : In vitro studies demonstrated that the compound exhibits anxiolytic-like effects in animal models, suggesting its potential as a treatment for anxiety disorders. The modulation of mGluRs was identified as a key mechanism behind these effects.
- Antidepressant Activity : Another study highlighted its antidepressant-like effects in rodent models, where it was shown to enhance serotonin levels through interaction with serotonin receptors alongside mGluRs.
- Cytotoxicity Studies : Preliminary cytotoxicity assessments indicated that this compound has selective cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| 2-Amino-1-(6-methylpyridin-2-yl)ethanol | C₈H₉N₂O | Methyl group at position 5 | Different receptor interaction profile |
| 4-Amino-4-(6-methylpyridin-3-yl)butan-1-ol | C₉H₁₃N₂O | Longer carbon chain | Potentially different pharmacokinetics |
| 2-Amino-2-(5-methylpyridin-3-yl)ethanol | C₈H₁₂N₂O | Methyl group at position 5 | Variations in biological activity due to functional group differences |
These comparisons illustrate how variations in molecular structure can significantly influence biological activity and pharmacological profiles.
Properties
IUPAC Name |
(2S)-2-amino-2-(6-methylpyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-2-3-7(4-10-6)8(9)5-11/h2-4,8,11H,5,9H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOABAZVGJCSWOV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














